4-Cyclopropyl-2-methylbenzohydrazide
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Overview
Description
4-Cyclopropyl-2-methylbenzohydrazide is an organic compound with the molecular formula C11H14N2O It is a derivative of benzohydrazide, characterized by the presence of a cyclopropyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methylbenzohydrazide typically involves the reaction of 4-cyclopropyl-2-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 4-cyclopropyl-2-methylbenzoic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzohydrazone derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Benzohydrazone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzohydrazide derivatives.
Scientific Research Applications
4-Cyclopropyl-2-methylbenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzohydrazide: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
4-Cyclopropylbenzohydrazide: Lacks the methyl group, affecting its binding interactions and biological activity.
Uniqueness
4-Cyclopropyl-2-methylbenzohydrazide is unique due to the presence of both cyclopropyl and methyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-cyclopropyl-2-methylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-6-9(8-2-3-8)4-5-10(7)11(14)13-12/h4-6,8H,2-3,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGCZCJQXFGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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